REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([OH:9])=[C:4]([Br:10])[CH:3]=1.[C:11](=O)([O-])[O-].[K+].[K+].IC>CC(C)=O>[Br:8][C:6]1[CH:7]=[C:2]([CH:3]=[C:4]([Br:10])[C:5]=1[O:9][CH3:11])[NH2:1] |f:1.2.3|
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Name
|
|
Quantity
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14.13 g
|
Type
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reactant
|
Smiles
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NC1=CC(=C(C(=C1)Br)O)Br
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Name
|
|
Quantity
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425 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
21.95 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.46 mL
|
Type
|
reactant
|
Smiles
|
IC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at rt overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to give a dark brown solution
|
Type
|
CUSTOM
|
Details
|
The acetone was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between EtOAc and water
|
Type
|
ADDITION
|
Details
|
Sodium metabisulphite and brine were added
|
Type
|
CUSTOM
|
Details
|
separation of the layers
|
Type
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EXTRACTION
|
Details
|
The mixture was extracted into EtOAc (4×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with sodium metabisuphite solution (saturated, aqueous)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
brine, dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
A dark brown oil was obtained which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by chromatography, Biotage SP4, 330 g Si cartridge, 20% EtOAc in cyclohexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |